molecular formula C14H18N2O3 B2439396 2-(4-ethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide CAS No. 1351622-75-7

2-(4-ethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide

Cat. No.: B2439396
CAS No.: 1351622-75-7
M. Wt: 262.309
InChI Key: OCDMNBLOXYAION-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide is a synthetic small molecule featuring a pyrrolidinone core linked to a 4-ethoxyphenyl acetamide group. This structure places it within a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery research . Compounds with similar pyrrolidinone and acetamide scaffolds, such as those documented in scientific literature, have been investigated for a range of potential biological activities. These activities may include anti-inflammatory, analgesic, and neuroprotective effects, making the structural framework a valuable template for pharmacological exploration . The presence of the 4-ethoxyphenyl substituent can influence the compound's electronic properties and lipophilicity, which are critical parameters for optimizing drug-like characteristics and bioavailability . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a pharmacophore probe in the development of novel therapeutic agents. It is also suitable for screening against various biological targets and for structure-activity relationship (SAR) studies to further explore its potential applications . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and conduct all necessary safety assessments prior to handling.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-2-19-12-5-3-10(4-6-12)7-14(18)16-11-8-13(17)15-9-11/h3-6,11H,2,7-9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDMNBLOXYAION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohols or Diamines

Cyclization reactions using amino alcohols or diamines with carbonyl precursors are widely documented. For example, 4-hydroxy-2-oxopyrrolidin-1-yl-acetamide synthesis involves reacting 4-halo-3-alkoxy-butenoic acid esters with glycine, followed by acid hydrolysis and hydrogenation. Adapting this approach, 5-oxopyrrolidin-3-amine can be generated via:

  • Alkoxybutenoic ester + glycine : Forms a pyrrolinone intermediate.
  • Acid hydrolysis : Cleaves alkoxy groups to yield dioxopyrrolidinyl acetic acid.
  • Catalytic hydrogenation : Reduces the diketone to the hydroxy-oxopyrrolidine.

This method achieves yields up to 88% under optimized hydrogenation conditions (Pd/C, H₂, ethanol).

Acetamide Bond Formation

Coupling the pyrrolidinone amine with 4-ethoxyphenylacetic acid is critical. Two approaches prevail:

Direct Amide Coupling

Using carbodiimide-based reagents (e.g., EDC, DCC) with activators like HOBt:

  • Reagents : 4-Ethoxyphenylacetic acid (1.2 equiv), 5-oxopyrrolidin-3-amine (1.0 equiv), EDC·HCl (1.5 equiv), HOBt (1.5 equiv).
  • Conditions : DCM, 0°C → RT, 12 h.
  • Yield : ~75% after silica gel chromatography.

Schlenk Equilibrium-Mediated Acylation

Enhances selectivity for secondary amines by leveraging equilibrium dynamics:

  • Reagents : 4-Ethoxyphenylacetyl chloride (1.1 equiv), pyrrolidinone amine (1.0 equiv), NEt₃ (3.0 equiv).
  • Conditions : THF, −20°C, 2 h.
  • Yield : 82% with <5% over-acylation.

Integrated One-Pot Strategies

To minimize intermediate isolation, tandem reactions are explored:

Sequential Cyclization-Amidation

Combining pyrrolidinone synthesis and amide coupling in a single vessel:

  • Cyclization : 3-Aminobutyric acid + ethyl 4-ethoxybenzoylacetate → pyrrolidinone (LiBF₄, CH₃CN/PhCl, 70°C, 6 h).
  • In situ activation : Add EDC/HOBt directly.
  • Overall yield : 68%.

Photocatalytic Tandem Process

Using Mes-3,6-t-Bu₂-Acr-Ph⁺BF₄⁻ (2.5 mol%) under blue LED, ammonium acetate (3.0 equiv) facilitates simultaneous ring formation and amidation.

Analytical and Optimization Insights

Reaction Monitoring

  • HPLC : Tracking pyrrolidinone intermediate (Retention time: 8.2 min, C18 column, MeCN/H₂O 60:40).
  • ¹H NMR : Key signals include δ 7.8 ppm (amide NH), δ 4.1 ppm (ethoxy CH₂).

Solvent and Catalyst Screening

Solvent Catalyst Yield (%) Purity (%)
CH₃CN LiBF₄ 88 95
DMF None 45 80
EtOH Pd/C 92 97

Optimal conditions: LiBF₄ in CH₃CN/PhCl (10:1) for cyclization; Pd/C in EtOH for hydrogenation.

Challenges and Mitigation

Byproduct Formation

  • N-Acetylation : Controlled by stoichiometry (amine:acyl chloride ≤1:1.1).
  • Ring-opening : Avoided via low-temperature hydrogenation (−10°C).

Scalability Issues

  • Catalyst recovery : Pd/C filtration and reuse (3 cycles, <5% yield drop).
  • Solvent recycling : CH₃CN distillation (≥98% recovery).

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form hydroxyl derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Activity TypeDescriptionReference
AntimicrobialEffective against Escherichia coli and Staphylococcus aureus
CytotoxicitySelective toxicity towards various cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Antimicrobial Activity

Research has indicated that derivatives similar to this compound possess significant antimicrobial properties. A study highlighted the effectiveness of related compounds against common pathogens, with minimum inhibitory concentrations (MIC) reported at around 256 µg/mL for gram-positive bacteria, suggesting a promising avenue for developing new antimicrobial agents.

Cytotoxic Effects on Cancer Cells

In vitro studies have shown that this compound may exhibit selective cytotoxicity towards various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range, indicating their potential as anticancer agents. The mechanisms proposed for its anticancer activity include:

  • Induction of apoptosis through mitochondrial pathways.
  • Interference with cellular signaling involved in cancer progression.

Case Study 1: Antimicrobial Efficacy

A study published in the Tropical Journal of Pharmaceutical Research explored the structure-activity relationship of related compounds. It was found that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria, establishing a direct link between chemical structure and biological activity .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of similar compounds against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, with specific derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide
  • 2-(4-hydroxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide
  • 2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamide

Uniqueness

2-(4-ethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Biological Activity

2-(4-ethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research.

The compound is synthesized through the reaction of 4-ethoxybenzaldehyde with 3-pyrrolidinone, typically in the presence of an acylating agent and a base such as sodium hydride or potassium carbonate. The reaction is conducted in organic solvents like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of reactants.

Chemical Structure

  • Molecular Formula : C14_{14}H17_{17}N2_{2}O2_{2}
  • CAS Number : 1351622-75-7

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on acetamides demonstrated that certain derivatives showed moderate activity against gram-positive bacteria . The presence of functional groups such as the ethoxy group may influence the compound's interaction with microbial targets.

The biological activity of this compound is thought to involve interaction with specific molecular targets, such as enzymes or receptors. Binding to these targets can modulate their activity, leading to various biological responses. For instance, compounds with similar structures have been shown to interact with sigma receptors, which are implicated in pain modulation and neuroprotection .

Case Studies and Research Findings

  • Study on Acetamide Derivatives : A study evaluated various acetamide derivatives for their antimicrobial activity, revealing that modifications at the para position significantly affected potency. Compounds with electron-withdrawing groups showed improved efficacy against certain bacterial strains .
  • Pharmacological Evaluation : A pharmacological study highlighted the importance of structural elements in determining the activity of related compounds. It was found that the presence of specific moieties enhanced binding affinity to target receptors, suggesting a structure-activity relationship (SAR) that could be applied to this compound .

Comparative Analysis

Compound NameBiological ActivityNotable Features
2-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamideModerate antimicrobialMethoxy group enhances solubility
2-(4-hydroxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamideAnti-inflammatoryHydroxy group increases reactivity
2-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)acetamideAntimicrobialChlorine substituent improves binding

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(4-ethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling substituted phenyl derivatives (e.g., 4-ethoxyphenylacetic acid) with pyrrolidinone precursors. Key steps include:

  • Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC in aprotic solvents (DMF, dichloromethane) .
  • Reaction optimization : Temperature (60–80°C), pH control, and catalytic DMAP (4-dimethylaminopyridine) improve yields.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, followed by recrystallization .
    • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H^1H NMR (e.g., acetamide methyl protons at δ 2.1 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • 1H NMR : Aromatic protons (δ 6.8–7.4 ppm, 4-ethoxyphenyl group), pyrrolidinone ring protons (δ 2.5–3.5 ppm), and acetamide NH (δ 8.2–8.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for carbonyl groups (1650–1750 cm1^{-1}) from acetamide and pyrrolidinone .
  • Mass Spectrometry : High-resolution MS (e.g., ESI/APCI(+)) confirms molecular weight (calculated for C19H22N2O3C_{19}H_{22}N_2O_3: 318.16 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate kinase inhibition by this compound?

  • Methodology :

  • Structural modifications : Replace ethoxy with methoxy or halogens to assess steric/electronic effects on kinase binding (e.g., EGFR, VEGFR2).
  • In vitro assays : Measure IC50_{50} values using kinase inhibition assays (ADP-Glo™ Kinase Assay) and compare with analogs (e.g., a 15 µM IC50_{50} for MCF-7 cytotoxicity in similar pyrrolo-pyrimidines) .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes, while MD simulations (GROMACS) assess stability in kinase active sites .

Q. How should researchers resolve contradictions in cytotoxicity data between in vitro and ex vivo models?

  • Approach :

  • Metabolic stability : Test hepatic clearance using liver microsomes (human/rodent) to identify rapid degradation in ex vivo models .
  • 3D cell culture : Compare cytotoxicity in 3D spheroids vs. 2D monolayers to mimic tissue complexity.
  • Pharmacokinetic profiling : Measure bioavailability (AUC, Cmax_{\text{max}}) in rodent models and correlate with in vitro IC50_{50} .

Q. What experimental designs are optimal for studying this compound’s mechanism in neurodegenerative models?

  • Strategy :

  • Transcriptomics : RNA-seq on treated SH-SY5Y cells identifies dysregulated pathways (e.g., Aβ aggregation, tau phosphorylation) .
  • Protein interaction studies : Co-immunoprecipitation (Co-IP) with synaptic proteins (e.g., BACE1) validates direct targets .
  • In vivo validation : Use transgenic C. elegans expressing Aβ42-GFP to quantify aggregation via fluorescence microscopy .

Data Contradiction Analysis

Q. How can conflicting reports about this compound’s COX-2 inhibition potency be addressed?

  • Root cause : Variability in assay conditions (e.g., enzyme source, substrate concentration).
  • Resolution :

  • Standardized assays : Use recombinant human COX-2 and arachidonic acid substrate (10 µM) in parallel with positive controls (e.g., celecoxib) .
  • Dose-response curves : Test 0.1–100 µM ranges to calculate precise IC50_{50} values and compare with structural analogs (e.g., 20 µM for a chlorophenyl analog) .

Tables for Key Data

Property Value/Method Reference
Molecular Weight318.16 g/mol (C19H22N2O3_{19}H_{22}N_2O_3)
1H^1H NMR (Key Signals)δ 2.1 (s, CH3_3), δ 7.3 (d, Ar-H)
IC50_{50} (MCF-7)15 µM (analog data)
HPLC Purity≥95% (C18, 70:30 acetonitrile/water)

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